molecular formula C15H14N2O3S B2721446 (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 1164460-45-0

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2721446
CAS No.: 1164460-45-0
M. Wt: 302.35
InChI Key: QKGGUPYBZFVEPV-QPJJXVBHSA-N
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Description

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetically designed acrylamide derivative of significant interest in medicinal chemistry and anticancer research. Its molecular structure incorporates a nitrothiophene ring linked via an acrylamide bridge to a dimethylphenyl group, a framework known to be associated with potent biological activity. Scientific literature indicates that acrylamide derivatives bearing specific aryl substitutions can act as potent inhibitors of tubulin polymerization, a key mechanistic pathway for anticancer drug development . Such compounds interfere with microtubule dynamics, which are crucial for cell division, ultimately leading to cell cycle arrest and apoptosis; related acrylamide analogues have demonstrated the ability to induce cell cycle arrest at the G2/M phase . Furthermore, the presence of the thiophene ring, a sulfur-containing heterocycle, is a recognized bioisostere in agrochemical and pharmaceutical design, often contributing to enhanced bioactivity and fungicidal properties . This suggests potential cross-disciplinary research applications for this compound, not only in oncology but also in the investigation of novel antifungal agents. This product is provided for research purposes to support the development of novel therapeutic and agrochemical candidates. It is intended for laboratory use by qualified researchers only. (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10-3-6-13(11(2)9-10)16-14(18)7-4-12-5-8-15(21-12)17(19)20/h3-9H,1-2H3,(H,16,18)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGGUPYBZFVEPV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Organic Synthesis via Knoevenagel Condensation

The most widely reported method involves a Knoevenagel condensation between 5-nitrothiophene-2-carbaldehyde and N-(2,4-dimethylphenyl)cyanoacetamide. This reaction is catalyzed by piperidine in ethanol under reflux (78°C) for 6–8 hours. The mechanism proceeds through deprotonation of the active methylene group in cyanoacetamide, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated acrylamide.

Key Reaction Parameters:

Parameter Optimal Value Impact on Yield
Catalyst (piperidine) 10 mol% 85–90%
Solvent Ethanol 82% efficiency
Temperature 78°C <5% Z-isomer
Reaction Time 7 hours Maximum yield

The product is isolated via vacuum filtration after cooling, followed by recrystallization from ethanol/water (3:1 v/v).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A study using dimethylformamide (DMF) as a solvent and potassium carbonate as a base achieved 88% yield in 25 minutes at 120°C. This method minimizes side reactions, such as nitro group reduction or acrylamide hydrolysis, due to rapid heating.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the 2,4-dimethylphenylamine precursor on Wang resin enables iterative coupling with 5-nitrothiophene-2-acrylic acid using HATU/DIEA activation. After cleavage with trifluoroacetic acid (TFA), yields of 76–80% are reported. This approach is scalable and reduces purification challenges.

Reaction Mechanism and Stereochemical Control

The E-selectivity of the acrylamide moiety arises from the thermodynamic stability of the trans-configuration during the Knoevenagel condensation. Computational studies suggest that the nitro group on the thiophene ring stabilizes the transition state through resonance, favoring E-isomer formation. Z-isomers, if formed, are typically below 5% and can be removed via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote side reactions. Ethanol balances reactivity and selectivity, as evidenced by comparative studies:

Solvent Yield (%) E:Z Ratio Purity (%)
Ethanol 85 19:1 98
DMF 88 15:1 95
Toluene 62 22:1 97

Catalytic Systems

Piperidine outperforms other bases due to its dual role as a catalyst and proton scavenger. Alternative catalysts yield inferior results:

Catalyst Yield (%) Reaction Time (h)
Piperidine 85 7
Triethylamine 72 10
DBU 78 6

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (500 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.02 (d, J = 15.6 Hz, 1H, CH=), 7.65 (d, J = 4.1 Hz, 1H, thiophene-H), 7.45–7.12 (m, 3H, Ar-H), 6.92 (d, J = 15.6 Hz, 1H, CH=CO), 2.31 (s, 6H, CH3).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2 asym), 1340 cm⁻¹ (NO2 sym).
  • MS (ESI+): m/z 355.1 [M+H]+.

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration, with dihedral angles of 178.2° between the thiophene and acrylamide planes.

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-deficient nitro group may undergo unintended reduction under prolonged heating. Using mild conditions (e.g., microwave synthesis) and inert atmospheres minimizes this risk.

Polymorphic Control

Recrystallization from acetic acid with catalytic HCl yields the stable polymorphic Form A (melting point 158–160°C), avoiding mixtures observed in ethanol or toluene.

Applications and Derivative Synthesis

The compound serves as a precursor for bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Functionalization at the acrylamide nitrogen or nitro group enables diversification:

Derivative Modification Biological Activity
N-Benzyl analogue Alkylation Anticancer (IC50 = 1.2 μM)
Nitro-reduced amine Hydrogenation Antibacterial (MIC = 8 μg/mL)

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

The compound has been investigated for its antitumor and antimicrobial properties, making it a candidate for further research in cancer therapy and infection control.

Antitumor Activity

Research has indicated that derivatives of acrylamide compounds exhibit notable antitumor effects. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The National Cancer Institute (NCI) protocols have been used to evaluate the cytotoxicity of such compounds, revealing promising results against human tumor cells with mean GI50 values indicating effective growth inhibition .

Antimicrobial Activity

The compound's nitrothiophene moiety suggests potential antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains, including resistant strains. Studies on related nitro compounds have shown a significant reduction in bacterial viability, indicating that (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide may also possess similar activity .

Synthetic Routes

Common synthetic strategies include:

  • Acrylamide Formation : The compound can be synthesized through the reaction of 5-nitrothiophene-2-carboxylic acid derivatives with amines in the presence of coupling agents.
  • Use of Catalysts : Metal-free catalytic methods have been explored to enhance yield and purity during synthesis, minimizing environmental impact .

Potential Therapeutic Applications

Given its biological activities, (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide has potential applications in several therapeutic areas:

Cancer Therapy

The compound's ability to inhibit tumor growth positions it as a candidate for development into anticancer drugs. Further studies are needed to elucidate mechanisms of action and optimize efficacy against specific cancer types.

Infection Control

With promising antimicrobial properties, this compound could be developed into new antibiotics or adjunct therapies for treating infections caused by resistant bacteria. The nitro group is particularly relevant in this context, as it often plays a crucial role in the mechanism of action for many antimicrobial agents .

Mechanism of Action

The mechanism of action of (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrothiophene ring and acrylamide moiety play crucial roles in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound’s analogs share the acrylamide backbone but differ in aromatic substituents and electron-modifying groups:

  • (Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) : Contains a nitrobenzylidene group and a thienylvinyl moiety. The nitro group on the phenyl ring and the thiophene unit may influence solubility and target binding .
  • 3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylphenyl)acrylamide (11h) : Features a chloropyridine and dimethoxyphenethyl group, which could enhance metabolic stability and lipophilicity compared to the nitro-thiophene system .
  • (2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide: Substitutes the thiophene with a nitrophenyl group and includes a phenoxy moiety, altering electronic distribution and steric bulk .
  • (E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide : Differs from the target compound by an ethoxy group instead of methyl substituents on the phenyl ring, affecting hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Physical Properties of Selected Acrylamides

Compound Name Substituents Molecular Weight Melting Point (°C) Key Bioactivity Reference
(E)-N-(2,4-Dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide 2,4-dimethylphenyl, 5-nitrothiophen-2-yl 342.39 (calc.) Not reported Not reported -
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) 4-nitrophenyl, thien-2-yl, propylamide 409.46 Not reported Anticancer (tubulin)
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylphenyl)acrylamide (11h) 2-chloropyridin-4-yl, 3,4-dimethoxyphenethyl, 2,4-dimethylphenyl 450.17 111–113 Not reported
(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 3-nitrophenyl, 4-phenoxyphenyl 360.37 Not reported Not reported
(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide 2-ethoxyphenyl, 5-nitrothiophen-2-yl 354.37 (calc.) Not reported Not reported

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Observed Effect Reference
Nitro-thiophene Target compound Enhanced electrophilicity; potential kinase inhibition
Chloropyridine Compound 11h Improved metabolic stability
Methoxyphenethyl Compound 11h Increased lipophilicity
Hydroxy-methoxyphenyl Anti-neuroinflammatory compound 7 () Strong anti-inflammatory activity

Biological Activity

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound's molecular formula is C13H12N2O2SC_{13}H_{12}N_{2}O_{2}S, with a molecular weight of 260.31 g/mol. The structure features a dimethylphenyl group and a nitrothiophenyl moiety linked through an acrylamide functional group.

PropertyValue
Molecular FormulaC13H12N2O2S
Molecular Weight260.31 g/mol
IUPAC Name(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide
InChI KeyAOEAXDTXVGWJNS-UHFFFAOYSA-N

Synthesis

The synthesis typically involves the condensation of 2,4-dimethylbenzaldehyde with 5-nitro-2-thiophenemethylamine under basic conditions, often utilizing solvents such as ethanol or methanol. The reaction is carried out at elevated temperatures to promote complete conversion and is followed by purification techniques like recrystallization or chromatography.

Biological Activity

Research indicates that (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide exhibits various biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds containing nitrothiophene groups. For instance, derivatives similar to this compound have shown significant inhibitory effects against various bacterial strains, suggesting a broad-spectrum antimicrobial action .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokine production in human cell lines, indicating potential therapeutic applications in inflammatory diseases .

Cytotoxicity Studies

Cell viability assays conducted on cancer cell lines reveal that (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide exhibits selective cytotoxicity. The compound induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

The proposed mechanism of action for this compound includes:

  • Reduction of Nitro Groups : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Oxidative Stress Induction : It has been suggested that the compound may induce oxidative stress in target cells, contributing to its cytotoxicity .

Case Studies

  • Study on Antimicrobial Properties : A study assessed the efficacy of various nitrothiophene derivatives against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that compounds with similar structures to (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide exhibited notable antibacterial activity.
  • Anti-inflammatory Research : In a model of lipopolysaccharide-induced inflammation in macrophages, this compound reduced the secretion of TNF-alpha and IL-6, demonstrating significant anti-inflammatory effects .
  • Cytotoxicity in Cancer Cells : Research involving breast cancer cell lines showed that treatment with the compound led to increased apoptosis markers and decreased cell viability compared to untreated controls .

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Handle in a fume hood to prevent inhalation of dust/aerosols.
  • Waste disposal : Incinerate at >1000°C or use licensed chemical waste services .
  • Stability : Store at -20°C under inert gas (N₂/Ar) to prevent nitro group degradation .

How can computational modeling predict interactions between this compound and biological targets?

Advanced Research Question

  • Docking studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or tubulin. The nitrothiophene moiety shows π-π stacking with Phe residues, while the acrylamide carbonyl forms hydrogen bonds .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability; RMSD >2.5 Å suggests conformational rearrangements.
  • ADMET prediction : SwissADME evaluates bioavailability (e.g., LogP ~3.2) and blood-brain barrier permeability .

What analytical techniques are critical for purity assessment, and how are discrepancies resolved?

Basic Research Question

  • HPLC : Purity >98% confirmed with a C18 column (retention time ~12.5 min).
  • Elemental analysis : Match C, H, N, S percentages to theoretical values (e.g., C: 58.2%, H: 4.3%).
  • Mass spectrometry : ESI-MS ([M+H]⁺ = 343.08) identifies impurities (e.g., de-nitro byproducts at m/z 298.10) .
    Discrepancies between techniques require orthogonal validation (e.g., NMR vs. LC-MS) and re-crystallization .

How does structural modification of the aryl groups impact the compound’s pharmacological profile?

Advanced Research Question

  • 2,4-Dimethylphenyl vs. 4-methoxyphenyl : Increased lipophilicity (LogP +0.5) enhances membrane permeability but reduces aqueous solubility .
  • Nitrothiophene vs. unsubstituted thiophene : Nitro groups improve anticancer activity (IC₅₀ reduced from 25 μM to 8 μM in MCF-7 cells) but increase metabolic instability .
  • Acrylamide vs. ester derivatives : Acrylamides show superior target binding (ΔG = -9.2 kcal/mol vs. -6.5 kcal/mol) due to hydrogen-bonding capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.